5-chloro-N-(4-ethylphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(4-ETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethylphenyl, fluorophenyl, and methanesulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(4-ETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl and fluorophenyl groups.
Reduction: Reduction reactions may target the pyrimidine ring or the methanesulfonyl group.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, protein binding, and cellular pathways. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its unique structure may allow it to target specific proteins or pathways involved in diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 5-CHLORO-N-(4-ETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-CHLORO-N-(4-ETHYLPHENYL)-2-[(2-FLUOROPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE stands out due to its unique combination of substituents. The presence of both chloro and fluorophenyl groups, along with the methanesulfonyl moiety, provides distinct chemical and biological properties that are not observed in other related compounds.
Properties
Molecular Formula |
C20H17ClFN3O3S |
---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-chloro-N-(4-ethylphenyl)-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3O3S/c1-2-13-7-9-15(10-8-13)24-19(26)18-16(21)11-23-20(25-18)29(27,28)12-14-5-3-4-6-17(14)22/h3-11H,2,12H2,1H3,(H,24,26) |
InChI Key |
JBBYSLRDASRRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.